N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
The compound N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a substituted ethanediamide (oxalamide) derivative featuring two distinct aromatic substituents:
- N'-[2-(3-Chlorophenyl)-2-methoxypropyl]: A branched propyl chain with a methoxy group and a 3-chlorophenyl ring at the central carbon.
- N-[2-(Trifluoromethyl)phenyl]: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The -CF₃ group is highly electronegative, often improving metabolic resistance and binding affinity in bioactive molecules.
The ethanediamide backbone (-NH-C(O)-C(O)-NH-) allows for hydrogen bonding, making it a versatile scaffold in medicinal and agrochemical research.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O3/c1-18(28-2,12-6-5-7-13(20)10-12)11-24-16(26)17(27)25-15-9-4-3-8-14(15)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBOKJPEMGRXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with 2-methoxypropylamine to form an intermediate. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Position: The 3-chlorophenyl group in the target compound vs. 4-fluorophenyl in : Chlorine’s larger size and higher electronegativity may enhance hydrophobic interactions compared to fluorine . Ortho-trifluoromethyl (target) vs.
Backbone Modifications :
- Ethanediamide derivatives (target, –3, 12) exhibit dual hydrogen-bonding capacity, unlike sulfonamides (), which are more acidic and rigid .
Biological Implications: Thieno-pyrazole () and azatricyclic cores () suggest divergent applications: heterocycles are common in kinase inhibitors, while tricyclic systems may target neurological pathways . Methoxypropyl and trifluoroethyl groups (target, ) improve membrane permeability, critical for agrochemicals (e.g., flutolanil in ) .
Biological Activity
N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific targets, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by two distinct aromatic groups and an ethanediamide backbone, contributing to its biological activity. The presence of trifluoromethyl and chlorophenyl groups enhances its pharmacological properties, potentially affecting its interaction with biological targets.
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Kinase Inhibition :
- Research indicates that compounds similar to this compound may act as inhibitors of specific kinases, particularly c-KIT. This kinase is crucial in various signaling pathways associated with cell proliferation and survival in cancer cells. Inhibition of c-KIT has been shown to induce apoptosis in tumor cells resistant to conventional therapies .
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Impact on Tumor Growth :
- In vivo studies have demonstrated that related compounds exhibit significant antitumor efficacy against tumors expressing c-KIT mutations. For instance, a study showed that a similar compound (CHMFL-KIT-64) displayed potent activity against multiple c-KIT mutants, suggesting that this compound may have comparable effects .
Table 1: Summary of Biological Activity Studies
Case Study: Antitumor Activity
In a controlled study involving mice models with gastrointestinal stromal tumors (GISTs), treatment with a compound structurally similar to this compound resulted in significant tumor regression. The study highlighted the compound's ability to overcome imatinib resistance, a common challenge in GIST treatment .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary data suggest that compounds with similar structures exhibit favorable absorption characteristics and metabolic stability. However, detailed toxicological assessments are necessary to ascertain safety profiles before clinical application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
